4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The presence of the chloro and cyclohexylcarbamothioyl groups in its structure imparts unique chemical properties that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.
Reduction Products: Reduction can yield amines or thiols.
Scientific Research Applications
4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Antimicrobial Agents: The compound has shown promise as an antimicrobial agent against certain bacterial strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Biochemical Studies: The compound is used in studies to understand the mechanism of enzyme inhibition and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the acid-base balance in cells, leading to various physiological effects. The molecular targets include the zinc ion present in the active site of carbonic anhydrase, which is essential for its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-N-(cyclohexylcarbamoyl)benzenesulfonamide
- 4-chloro-N-(phenylcarbamothioyl)benzenesulfonamide
Uniqueness
4-chloro-N-(cyclohexylcarbamothioyl)benzenesulfonamide is unique due to the presence of the cyclohexylcarbamothioyl group, which imparts distinct steric and electronic properties. This makes it a more potent inhibitor of carbonic anhydrase compared to its analogs. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of other biologically active molecules.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYZDTFILPJYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787077 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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